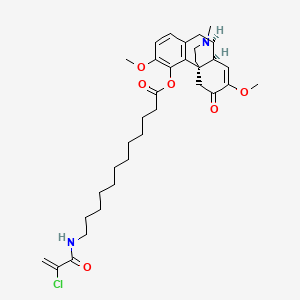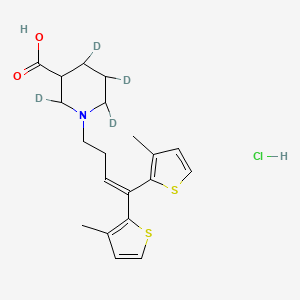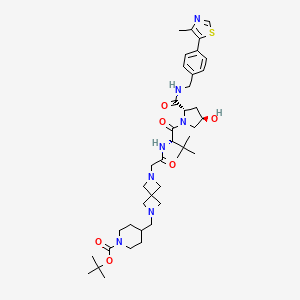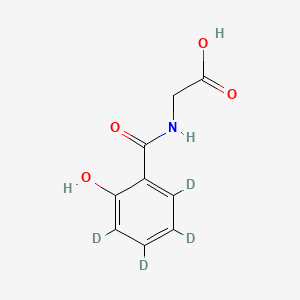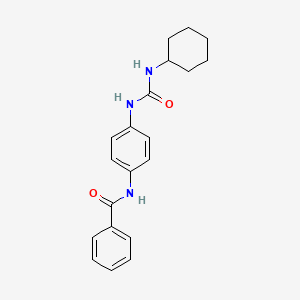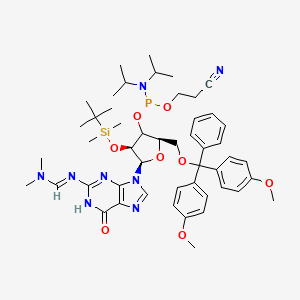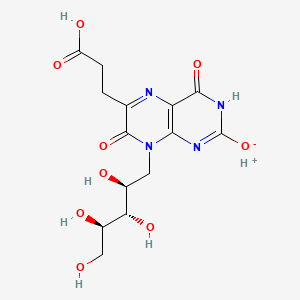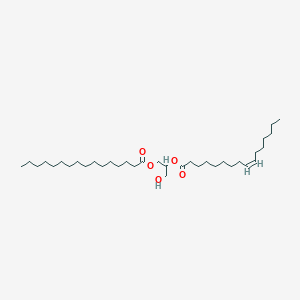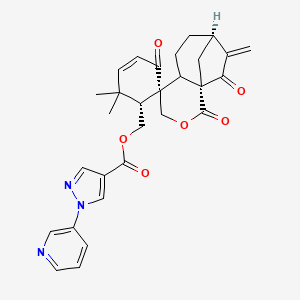
Laxiflorin B-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Laxiflorin B-4 is a derivative of Laxiflorin B, a herbal compound known for its anticancer properties. This compound has been modified at the C-6 position to enhance its binding affinity for extracellular regulated protein kinases 1/2 (ERK1/2) and to improve its tumor-suppressive effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Laxiflorin B-4 is synthesized through a semi-synthetic process due to the low natural abundance of Laxiflorin B in herbs. The process involves the extraction of Laxiflorin B from herbal sources, followed by chemical modification at the C-6 position to produce this compound . The reaction conditions typically include the use of organic solvents and catalysts to facilitate the modification process.
Industrial Production Methods
The industrial production of this compound involves scaling up the semi-synthetic process. This includes optimizing the extraction and modification steps to ensure high yield and purity of the final product. The process is designed to be efficient and cost-effective, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Laxiflorin B-4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can replace specific atoms or groups in the molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated products .
Scientific Research Applications
Laxiflorin B-4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of chemical modifications on biological activity.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of various cancers, particularly non-small-cell lung cancer.
Mechanism of Action
Laxiflorin B-4 exerts its effects by inhibiting the activity of extracellular regulated protein kinases 1/2 (ERK1/2). It binds covalently to cysteine residues in the ATP-binding pocket of ERK1/2, leading to the inhibition of ERK1/2 activity. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Laxiflorin B-4 is unique compared to other similar compounds due to its higher binding affinity for ERK1/2 and its enhanced tumor-suppressive effects. Similar compounds include:
Laxiflorin B: The parent compound with lower binding affinity and tumor-suppressive effects.
ERK1/2 Inhibitors: Other inhibitors targeting ERK1/2, but with different binding mechanisms and efficacy profiles.
This compound stands out due to its specific modifications that enhance its biological activity and therapeutic potential .
Properties
Molecular Formula |
C29H29N3O6 |
|---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
[(1S,1'R,5S,9R)-2',2'-dimethyl-10-methylidene-2,5',11-trioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,6'-cyclohex-3-ene]-1'-yl]methyl 1-pyridin-3-ylpyrazole-4-carboxylate |
InChI |
InChI=1S/C29H29N3O6/c1-17-18-6-7-21-28(11-18,24(17)34)26(36)38-16-29(21)22(27(2,3)9-8-23(29)33)15-37-25(35)19-12-31-32(14-19)20-5-4-10-30-13-20/h4-5,8-10,12-14,18,21-22H,1,6-7,11,15-16H2,2-3H3/t18-,21?,22-,28+,29+/m1/s1 |
InChI Key |
UCVLLMRPTFRSPH-SXFUTUKFSA-N |
Isomeric SMILES |
CC1(C=CC(=O)[C@@]2([C@@H]1COC(=O)C3=CN(N=C3)C4=CN=CC=C4)COC(=O)[C@]56C2CC[C@H](C5)C(=C)C6=O)C |
Canonical SMILES |
CC1(C=CC(=O)C2(C1COC(=O)C3=CN(N=C3)C4=CN=CC=C4)COC(=O)C56C2CCC(C5)C(=C)C6=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadecanethioate;azane](/img/structure/B12379581.png)


